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molecular formula C13H11ClN2O3 B8299467 2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid

2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid

Cat. No. B8299467
M. Wt: 278.69 g/mol
InChI Key: SECOIPRQPZCVBL-UHFFFAOYSA-N
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Patent
US04073795

Procedure details

A 2-l. three-necked flask, equipped with thermometer mechanical stirrer and reflux condenser was charged with 90.4 g (0.31 moles) of alpha-acetamido-6-chloro-3-indoleacrylic acid methylester, 200 ml (0.40 moles) of 2N aqueous sodium hydroxide and 400 ml of methylalcohol. The mixture was stirred and heated at an internal temperature of 55°-58° for 90 minutes. 800 ml of distilled water was added and the brown slightly turbid solution filtered through a Buchner funnel. The clear filtrate was acidified with 90 ml (0.54 moles) of 6N aqueous hydrochloric acid. The precipitate was collected on a Buchner funnel and washed with distilled water. The wet cake was transferred into flask and suspended in 180 ml of dimethylformamide and 600 ml of methyl alcohol. The mixture was heated on a steam bath to reflux until a brown, slightly turbid solution was formed. 6 g of charcoal was added and reflux was continued for 10 minutes. The hot mixture was quickly filtered through a bed of Celite. The deep yellow, clear filtrate was transferred into a 2-l. flask, equipped with reflux-condenser and dropping funnel and brought again to reflux under an atmosphere of nitrogen. 240 ml of distilled water was added over a 5 minute period while reflux was maintained. The mixture was allowed to stand overnight under an atmosphere of nitrogen at room temperature. The product was collected by suction filtration, washed with methylalcohol-water 1:1 and dried at 85°/0.5 mmHg, to constant weight to give 78.6 g (86%) of product, as yellow crystals, m.p. 255°.
[Compound]
Name
2-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
alpha-acetamido-6-chloro-3-indoleacrylic acid methylester
Quantity
90.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]([NH:16][C:17](=[O:19])[CH3:18])=[CH:5][C:6]1[C:14]2[C:9](=[CH:10][C:11]([Cl:15])=[CH:12][CH:13]=2)[NH:8][CH:7]=1.[OH-].[Na+].Cl.C>O.CO>[C:17]([NH:16][C:4](=[CH:5][C:6]1[C:14]2[C:9](=[CH:10][C:11]([Cl:15])=[CH:12][CH:13]=2)[NH:8][CH:7]=1)[C:3]([OH:20])=[O:2])(=[O:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
2-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alpha-acetamido-6-chloro-3-indoleacrylic acid methylester
Quantity
90.4 g
Type
reactant
Smiles
COC(C(=CC1=CNC2=CC(=CC=C12)Cl)NC(C)=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
C
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked flask, equipped with thermometer mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated at an internal temperature of 55°-58° for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
the brown slightly turbid solution filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
The precipitate was collected on a Buchner funnel
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
The wet cake was transferred into flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until a brown, slightly turbid solution
CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
The hot mixture was quickly filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
flask, equipped with reflux-condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
240 ml of distilled water was added over a 5 minute period
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
while reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
WAIT
Type
WAIT
Details
to stand overnight under an atmosphere of nitrogen at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was collected by suction filtration
WASH
Type
WASH
Details
washed with methylalcohol-water 1:1
CUSTOM
Type
CUSTOM
Details
dried at 85°/0.5 mmHg

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)=CC1=CNC2=CC(=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 78.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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